molecular formula C27H28N2O2S B4752008 N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

Cat. No. B4752008
M. Wt: 444.6 g/mol
InChI Key: QOFVGAYYQHQRNN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide, also known as CTB or Cyclosporine A, is a cyclic peptide derived from the fungus Tolypocladium inflatum. It was first discovered in 1971 and has since been extensively studied for its immunosuppressive properties. CTB is commonly used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide works by binding to a protein called cyclophilin, which is involved in the activation of T cells in the immune system. By binding to cyclophilin, N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide inhibits the activation of T cells, which in turn reduces the immune response. This mechanism of action is highly specific and does not affect other immune cells or functions.
Biochemical and Physiological Effects:
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and to inhibit the production of cytokines, which are proteins that play a key role in the immune response. N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide also affects the metabolism of other drugs and can interact with certain medications, which can lead to side effects.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide is a highly specific immunosuppressant that has been extensively studied and is well-understood. It is effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. However, its use is limited by its potential for side effects and its interactions with other medications. In addition, its complex synthesis process and high cost can make it difficult to use in laboratory settings.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide. One area of interest is the use of N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Researchers are also exploring the use of N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in combination with other drugs to enhance its effectiveness and reduce side effects. In addition, there is ongoing research into the development of new immunosuppressant drugs that are more effective and have fewer side effects than N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide.

Scientific Research Applications

N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been extensively studied for its immunosuppressive properties and has been used in clinical settings for over 30 years. It has been shown to be effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. In addition, N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-cyclohexyl-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c30-26(21-17-15-20(16-18-21)19-32-23-11-5-2-6-12-23)29-25-14-8-7-13-24(25)27(31)28-22-9-3-1-4-10-22/h2,5-8,11-18,22H,1,3-4,9-10,19H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFVGAYYQHQRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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